molecular formula C17H20N2O5S B2588808 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1235326-11-0

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2588808
CAS No.: 1235326-11-0
M. Wt: 364.42
InChI Key: KZWQFBFMVPLXMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a potent and selective cell-permeable inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded by a gene located in the Down syndrome critical region of chromosome 21, and its overexpression is implicated in the neurological and developmental pathologies associated with Down syndrome. This compound exerts its effects by competitively binding to the ATP-binding site of the DYRK1A kinase domain, thereby suppressing its enzymatic activity and modulating the phosphorylation of downstream substrates. Its primary research value lies in the investigation of tau protein pathophysiology; by inhibiting DYRK1A, it reduces the kinase-driven hyperphosphorylation of tau at specific pathological epitopes, which is a hallmark of several neurodegenerative taupathies, including Alzheimer's disease. Consequently, this inhibitor serves as a critical pharmacological tool for probing DYRK1A's role in tau metabolism and neurofibrillary tangle formation , evaluating its potential as a therapeutic target for Alzheimer's disease , and exploring its contributions to cognitive deficits and brain developmental disorders linked to Down syndrome.

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-25(22,23)19-8-6-12(7-9-19)11-18-16(20)14-10-13-4-2-3-5-15(13)24-17(14)21/h2-5,10,12H,6-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWQFBFMVPLXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Anticancer Properties

One of the primary applications of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is as a potential anticancer agent. Research indicates that compounds with similar structures can act as inhibitors of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and is often overactive in cancer cells. The inhibition of CDK2 can lead to the suppression of tumor growth and proliferation.

Case Study: CDK2 Inhibition

A patent (WO2020223469A1) describes a series of tricyclic amine compounds, including derivatives similar to this compound, demonstrating significant inhibitory activity against CDK2. These compounds showed promise in preclinical models for treating various cancers, highlighting their therapeutic potential .

Antimicrobial Activity

Another significant application is the antimicrobial properties exhibited by compounds related to this structure. Research has shown that piperidine derivatives can be effective against various bacterial and fungal pathogens.

Data Table: Antimicrobial Efficacy

Compound StructurePathogen TargetedActivity Level
Piperidine derivativeXanthomonas axonopodisModerate
Piperidine derivativeRalstonia solanacearumHigh
Piperidine derivativeAlternaria solaniLow
Piperidine derivativeFusarium solaniModerate

This table summarizes findings from studies evaluating the efficacy of piperidine derivatives against common plant pathogens, indicating that modifications to the piperidine ring can enhance antimicrobial activity .

HIV Therapeutics

This compound may also find applications in HIV treatment. Research into related piperidine compounds has shown improved activity against HIV reverse transcriptase, an essential enzyme for viral replication.

Case Study: HIV Reverse Transcriptase Inhibition

A study on piperidinyl derivatives demonstrated that certain compounds exhibited significantly improved potency against wild-type HIV-1, with EC50 values in the nanomolar range. This suggests that structural modifications can lead to enhanced antiviral properties, making these compounds candidates for further development as HIV therapeutics .

Mechanistic Insights

The mechanisms by which this compound exerts its effects are still under investigation. However, studies indicate that such compounds may interact with specific biological pathways involved in cell signaling and apoptosis.

Mechanism Overview

Research suggests that the compound may influence:

  • Cell Cycle Regulation : By inhibiting CDK enzymes.
  • Apoptotic Pathways : Potentially leading to increased cancer cell death.

Mechanism of Action

The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-(1-Benzylpiperidin-4-yl)ethyl)-6-methyl-4-oxo-4H-chromene-3-carboxamide (5d)

  • Structural Differences : The benzylpiperidinyl-ethyl group replaces the methylsulfonylpiperidinyl-methyl group in the target compound.
  • Synthesis : Prepared via coupling of 2-(1-benzylpiperidin-4-yl)ethanamine with chromene-3-carboxylic acid derivatives, yielding 68% as a pale white solid .
  • Activity: Not explicitly reported, but benzyl groups in piperidine derivatives often enhance blood-brain barrier penetration, suggesting possible CNS applications .

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (2)

  • Structural Differences : Replaces the chromene core with an indole scaffold and introduces a 4-methoxy-6-methyl-2-oxodihydropyridin-3-yl group.
  • Synthesis : Prepared via sodium hydroxide-mediated hydrolysis of a methyl ester intermediate .
  • LC-MS Data : m/z 301 [M + H]+, indicating a lower molecular weight than the target compound .
  • Activity : Likely optimized for kinase inhibition (e.g., JAK/STAT pathways) due to the indole-pyridine hybrid structure .

6-Chloro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2H-chromene-3-carboxamide (18o)

  • Structural Differences: Incorporates a chloro-substituted chromene, a peptidomimetic aldehyde backbone, and a pyrrolidinone group.
  • Activity : Designed as a protease inhibitor (e.g., SARS-CoV-2 Mpro) with enhanced binding from the chloro substituent and peptidomimetic chain .
  • Pharmacokinetics: The pyrrolidinone moiety may improve oral bioavailability compared to the methylsulfonylpiperidine group in the target compound .

Comparative Data Table

Compound Name Molecular Weight (Da) Key Structural Features Biological Activity (Inferred)
N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide ~363.4 Chromene-3-carboxamide, methylsulfonyl-piperidinyl-methyl Kinase/protease inhibition
N-(2-(1-Benzylpiperidin-4-yl)ethyl)-6-methyl-4-oxo-4H-chromene-3-carboxamide (5d) 497.24 Benzylpiperidinyl-ethyl, methyl-chromene CNS-targeted activity
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (2) 301 [M + H]+ Indole-pyridine hybrid, piperidinyl-ethyl Kinase inhibition (e.g., JAK/STAT)
6-Chloro-N-...-2H-chromene-3-carboxamide (18o) Not reported Chloro-chromene, peptidomimetic aldehyde Antiviral protease inhibition

Key Research Findings

  • Metabolic Stability : Methylsulfonyl groups (target compound) confer superior metabolic stability over benzyl (5d) or unsubstituted piperidine derivatives .
  • Solubility : The polar methylsulfonyl group enhances aqueous solubility compared to lipophilic benzyl or indole-based analogs .
  • Synthetic Accessibility : Chromene-3-carboxamide derivatives are generally synthesized via amide coupling, with yields ranging from 68% (5d) to lower yields for more complex analogs .

Biological Activity

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide, with CAS number 1235326-11-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C17H20N2O5SC_{17}H_{20}N_{2}O_{5}S, and it has a molecular weight of 364.42 g/mol. The structure includes a chromene core, which is known for various biological activities, particularly in medicinal chemistry.

PropertyValue
CAS Number1235326-11-0
Molecular FormulaC17H20N2O5S
Molecular Weight364.42 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The piperidine moiety is believed to play a crucial role in modulating various biological pathways, potentially influencing enzyme activity and receptor interactions. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may affect pathways involved in cell proliferation and apoptosis.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, research on related piperidine derivatives has shown their ability to inhibit tumor cell proliferation and migration through mechanisms involving oxidative stress and ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation.

Case Study:
A study focusing on related compounds demonstrated that they could significantly reduce the viability of various cancer cell lines. The treatment led to increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), indicating enhanced oxidative stress, which is often linked to the induction of ferroptosis in tumor cells .

Other Biological Activities

In addition to antitumor effects, compounds with similar structures have been explored for their antimicrobial properties. Research indicates that certain derivatives can exhibit bactericidal activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Table of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces ferroptosis in tumor cells
AntimicrobialExhibits bactericidal activity
Cell ProliferationInhibits proliferation in cancer cell lines

Q & A

Q. What are the recommended synthetic routes and purification strategies for N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide?

A multi-step synthesis is typically employed, starting with functionalization of the piperidine core. For example:

  • Step 1 : Sulfonylation of piperidine-4-ylmethanol using methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to yield 1-(methylsulfonyl)piperidin-4-ylmethanol .
  • Step 2 : Coupling with 2-oxo-2H-chromene-3-carboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) .
  • Characterization : Confirm structure via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound?

Advanced analytical techniques are critical:

  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., as done for analogous chromene derivatives in ).
  • Spectroscopic analysis : Use 2D NMR (COSY, HSQC, HMBC) to verify connectivity, particularly for the methylsulfonyl-piperidine and chromene moieties .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, which is essential for storage and handling .

Q. What physicochemical properties (e.g., solubility, logP) are critical for experimental design?

Key properties include:

  • Solubility : Test in DMSO (primary solvent for in vitro assays) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy .
  • logP : Determine via reversed-phase HPLC (C18 column) with a calibration curve of standards (e.g., caffeine, naproxen) .
  • pKa : Use potentiometric titration or computational tools (e.g., ACD/Labs) to predict ionization states affecting bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

Methodological approaches include:

  • Analog synthesis : Modify the chromene carbonyl group (e.g., replace with thiocarbonyl) or piperidine sulfonamide (e.g., vary alkyl groups) .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .
  • Molecular docking : Perform in silico studies (e.g., AutoDock Vina) to correlate substituent changes with binding affinity to active sites .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., divergent IC50 values)?

Contradictions may arise from assay conditions or impurities:

  • Reproducibility checks : Replicate experiments across independent labs using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Purity validation : Re-analyze batches via LC-MS to rule out degradation products or isomers .
  • Assay optimization : Control variables like cell passage number, serum concentration, and incubation time .

Q. What methodologies are recommended for pharmacokinetic (PK) profiling in preclinical studies?

Key strategies:

  • In vitro ADME : Assess metabolic stability using hepatic microsomes (human/rat) and LC-MS/MS quantification .
  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration to measure free fraction .
  • In vivo PK : Administer intravenously/orally to rodents, collect plasma at timed intervals, and quantify via LC-MS .

Q. How can target identification studies be conducted for this compound?

Integrate multi-omics approaches:

  • Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to capture interacting proteins .
  • CRISPR screening : Perform genome-wide knockout screens to identify resistance-conferring genes .
  • Transcriptomics : Analyze RNA-seq data from treated vs. untreated cells to pinpoint pathway alterations .

Q. What experimental design principles apply to dose-response studies in cell-based assays?

Critical considerations:

  • Dose range : Use 10-point serial dilutions (e.g., 0.1 nM–100 µM) to capture full sigmoidal curves .
  • Controls : Include vehicle (DMSO), positive (staurosporine for apoptosis), and negative (untreated) controls .
  • Replicates : Perform triplicate technical replicates and at least three biological replicates to ensure statistical power .

Notes

  • Methodological Rigor : Emphasized reproducibility, orthogonal validation, and compliance with OECD guidelines for preclinical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.